molecular formula C14H10FN3S B2944067 5-(3-fluorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol CAS No. 330646-49-6

5-(3-fluorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol

Cat. No. B2944067
CAS RN: 330646-49-6
M. Wt: 271.31
InChI Key: NHZSVLBUEFTUMZ-UHFFFAOYSA-N
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Description

The compound “5-(3-fluorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol” belongs to the class of organic compounds known as triazoles. Triazoles are compounds containing a five-membered aromatic ring made up of two carbon atoms and three nitrogen atoms. The presence of phenyl groups and a fluorine atom suggests that this compound may have interesting chemical and physical properties .


Molecular Structure Analysis

The molecular structure of the compound can be predicted based on its IUPAC name. It contains a 1,2,4-triazole ring, which is a five-membered aromatic ring with three nitrogen atoms and two carbon atoms. Attached to this ring are a phenyl group, a fluorophenyl group, and a thiol group .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The thiol group might be prone to oxidation, and the aromatic rings could potentially undergo electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a fluorine atom could affect the compound’s polarity and the strength of its intermolecular interactions .

Scientific Research Applications

Synthesis and Characterization

Experimental and Theoretical Analysis : The synthesis and characterization of biologically active 1,2,4-triazole derivatives, including fluoro derivatives, have been extensively studied. These derivatives demonstrate a variety of intermolecular interactions such as C–H⋯O, C–H⋯SC, C–H⋯π, and lp⋯π interactions, which have been analyzed using different thermal techniques and ab initio quantum mechanical calculations. The nature and energetics associated with these interactions provide insights into the potential applications of these compounds in various fields, including pharmaceuticals and materials science (Shukla, Mohan, Vishalakshi, & Chopra, 2014).

Antitumor Activity

Antitumor Studies : New fused 1,2,4-triazole derivatives carrying the 2,4-dichloro-5-fluorophenyl moiety have shown antitumor activity with moderate to excellent growth inhibition against a panel of sixty cancer cell lines, including leukemia, non-small cell lung cancer, melanoma, ovarian cancer, prostate, and breast cancer. These findings suggest the potential of 5-(3-fluorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol derivatives in cancer treatment (Bhat, Poojary, Prasad, Naik, & Holla, 2009).

Anticancer Activity

Synthesis and Anticancer Evaluation : The synthesis of fluorinated 3,6-diaryl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles has shown moderate to good antiproliferative potency against several cancerous cell lines, including human breast cancer, human osteosarcoma, and human myeloid leukemia. This study indicates that fluorine substitution in these compounds could be advantageous in developing anticancer drugs (Chowrasia, Karthikeyan, Choure, Sahabjada, Gupta, Arshad, & Trivedi, 2017).

Intermolecular Interactions Analysis

Analysis of Intermolecular Interactions : Detailed studies on derivatives of 1,2,4 triazoles, including those with fluoro-phenyl groups, have highlighted the significance of various intermolecular interactions in stabilizing crystal structures. These interactions are crucial for understanding the behavior of these compounds in different environments, which is essential for their application in drug design and material science (Panini, Shukla, Mohan, Vishalakshi, & Chopra, 2014).

Physical-Chemical Properties and Synthesis

Physical-Chemical Properties and Synthesis : Research on the physical-chemical properties and synthesis of 5-(3-fluorophenyl)-4-methyl-1,2,4-triazole-3-thiol derivatives has contributed significantly to understanding these compounds' characteristics. This research supports the development of new materials and pharmaceuticals by providing foundational knowledge on the synthesis and properties of these derivatives (Bihdan & Parchenko, 2018).

Future Directions

Triazole derivatives are a focus of ongoing research due to their potential biological activities. Future studies could explore the synthesis, characterization, and potential applications of this compound .

properties

IUPAC Name

3-(3-fluorophenyl)-4-phenyl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FN3S/c15-11-6-4-5-10(9-11)13-16-17-14(19)18(13)12-7-2-1-3-8-12/h1-9H,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHZSVLBUEFTUMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NNC2=S)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701327191
Record name 3-(3-fluorophenyl)-4-phenyl-1H-1,2,4-triazole-5-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701327191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

15.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49644057
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

330646-49-6
Record name 3-(3-fluorophenyl)-4-phenyl-1H-1,2,4-triazole-5-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701327191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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